molecular formula C14H11BrO2 B11723617 (5-Bromo-2-methoxyphenyl)(phenyl)methanone

(5-Bromo-2-methoxyphenyl)(phenyl)methanone

Cat. No.: B11723617
M. Wt: 291.14 g/mol
InChI Key: ADGOJIXMUSHYQT-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromo and a methoxy group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)(phenyl)methanone typically involves the bromination of 2-methoxybenzophenone. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation, bromination, and deacetylation, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine and iron powder.

    Deacetylation: Sodium hydrogen carbonate solution.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

    Substitution: Various substituted benzophenones.

    Oxidation: Quinones.

    Reduction: Alcohols.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)(phenyl)methanone is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The bromine and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-methoxyphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H11BrO2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

ADGOJIXMUSHYQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2

Origin of Product

United States

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